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Compound of Interest

Compound Name: Fmoc-3-iodo-D-Tyr-OH

Cat. No.: B1442744 Get Quote

Fmoc-3-iodo-D-Tyr-OH is a specialized amino acid derivative that serves as a critical building

block for researchers and scientists in peptide chemistry, drug development, and molecular

imaging.[1][2] Its unique trifunctional structure, comprising a base-labile N-terminal

fluorenylmethoxycarbonyl (Fmoc) protecting group, the unnatural D-enantiomer configuration,

and a strategically placed iodine atom on the tyrosine ring, offers distinct advantages for

creating sophisticated peptide-based molecules.[2]

The Fmoc group facilitates its seamless integration into standard solid-phase peptide synthesis

(SPPS) workflows. The D-configuration imparts resistance to enzymatic degradation,

enhancing the in vivo stability of the resulting peptides. Most significantly, the iodine atom

provides a versatile functional handle for a range of applications, from influencing peptide

conformation to serving as a site for radiolabeling and cross-coupling reactions.[1][3] This guide

provides a comprehensive overview of its chemical properties, core applications, and field-

proven experimental protocols.

Core Physicochemical Properties
The fundamental properties of Fmoc-3-iodo-D-Tyr-OH are summarized below. Accurate

knowledge of these characteristics is essential for proper handling, storage, and application in

synthesis.
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Property Value Source(s)

IUPAC Name

(2R)-2-(9H-fluoren-9-

ylmethoxycarbonylamino)-3-(4-

hydroxy-3-

iodophenyl)propanoic acid

[4]

CAS Number 244028-70-4 [1][4][5][6]

Molecular Formula C₂₄H₂₀INO₅ [1][4][5]

Molecular Weight 529.3 g/mol [1][4]

Appearance White to off-white powder [1][5]

Melting Point
134 - 157 °C (range varies by

source)
[1][5]

Optical Rotation [a]D²⁰ = +10 ± 4º (c=1 in DMF) [1]

Purity Typically ≥98% (by HPLC) [1][2]

Storage Conditions
2-8°C, keep in a dark place,

sealed in dry conditions
[1][5]

Solubility Soluble in DMF; DMSO [1][7][8]

Application in Solid-Phase Peptide Synthesis
(SPPS)
The primary utility of Fmoc-3-iodo-D-Tyr-OH is as a building block in Fmoc-based SPPS. The

Fmoc group provides temporary protection of the alpha-amino group, preventing unwanted

polymerization during the coupling of the subsequent amino acid. This group is readily cleaved

under mild basic conditions (e.g., with piperidine), which do not affect the acid-labile linkers

anchoring the peptide to the solid support.

Causality in the SPPS Workflow
The choice to use Fmoc-3-iodo-D-Tyr-OH is driven by the desired final properties of the

peptide. The D-amino acid is incorporated to increase the peptide's half-life by making it less
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susceptible to proteases, which typically recognize L-amino acids. The iodine is introduced to

serve as a reactive site for further modification or as a precursor for radiolabeling.[1][9]

Generalized Experimental Protocol: Coupling Reaction
This protocol outlines a standard, self-validating system for incorporating Fmoc-3-iodo-D-Tyr-
OH into a growing peptide chain on a solid support resin (e.g., Rink Amide).

1. Resin Swelling:

Place the resin in a suitable reaction vessel.

Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes to ensure

optimal accessibility of reactive sites.

2. Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add a solution of 20% piperidine in DMF to the resin.

Agitate for 5-10 minutes to cleave the Fmoc group from the N-terminus of the resin-bound

peptide.

Drain the piperidine solution and repeat the treatment for another 10-15 minutes to ensure

complete deprotection.

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Activation:

In a separate vial, dissolve Fmoc-3-iodo-D-Tyr-OH (3-5 equivalents relative to resin loading)

in DMF.

Add a coupling agent, such as HBTU (0.95 eq. relative to the amino acid), and a base, such

as DIPEA (2 eq. relative to the amino acid).
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Allow the activation to proceed for 2-5 minutes. The solution will typically change color. This

pre-activation step is critical to form the reactive ester, minimizing side reactions.

4. Coupling to Resin:

Add the activated amino acid solution to the deprotected resin.

Agitate the mixture for 1-2 hours at room temperature.

Self-Validation: Perform a Kaiser test (or other ninhydrin-based test) on a small sample of

beads. A negative result (beads remain colorless) indicates complete coupling. If the test is

positive, the coupling step should be repeated.

5. Capping (Optional):

If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups

using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion

sequences.

6. Final Wash:

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by

Dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection and

coupling.

SPPS Workflow Diagram
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Caption: Workflow for incorporating Fmoc-3-iodo-D-Tyr-OH in SPPS.

The Pivotal Role of the Iodine Moiety
The iodine atom at the 3-position of the tyrosine ring is the molecule's most distinguishing

feature, enabling unique applications beyond that of a standard amino acid.

Structural Influence and Enhanced Bioactivity
The incorporation of 3-iodotyrosine can significantly alter the resulting peptide's structure and

function. The large, electronegative iodine atom can introduce halogen bonding, a non-covalent

interaction that influences intramolecular folding and reduces intermolecular aggregation by

disrupting aromatic stacking.[3] This can lead to better-structured peptides that are more

accessible to enzymes. For instance, studies have shown that iodinating specific peptide

sequences enhances their hydrolysis by matrix metalloproteinase-9 (MMP-9), making them

more efficient substrates.[3]
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Precursor for Radiolabeling in Molecular Imaging and
Therapy
A primary application of iodinated tyrosine residues is in the synthesis of radiopharmaceuticals.

[1][10][11] The non-radioactive ("cold") iodine atom serves as a direct precursor for introducing

radioactive iodine isotopes, such as:

Iodine-125 (¹²⁵I): Used extensively for in vitro assays (e.g., radioimmunoassays) and

preclinical biodistribution studies due to its long half-life (60 days) and gamma emission.[12]

[13]

Iodine-123 (¹²³I): Used for diagnostic imaging with Single Photon Emission Computed

Tomography (SPECT).

Iodine-124 (¹²⁴I): A positron emitter used for Positron Emission Tomography (PET) imaging,

which offers high resolution and quantitative imaging capabilities.[3]

Iodine-131 (¹³¹I): A beta and gamma emitter used for targeted radionuclide therapy

(theranostics), where the peptide delivers a cytotoxic radiation dose directly to target cells,

such as tumors.[13][14]

The process typically involves an electrophilic substitution reaction where the "cold" iodine is

replaced by a radioactive isotope using an oxidizing agent like Chloramine-T or Iodo-Gen®.[13]

[14]

Radiolabeling Application Workflow
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Caption: Conceptual workflow for radioiodinating a peptide.

Platform for Post-Synthetical Chemical Modification
The carbon-iodine bond on the aromatic ring is a versatile handle for transition metal-catalyzed

cross-coupling reactions, such as Suzuki, Sonogashira, or Stille couplings. This allows for the

late-stage introduction of diverse functional groups (e.g., aryl groups, alkynes) after the peptide

has been synthesized and cleaved from the resin. This strategy dramatically expands the

chemical diversity accessible from a single iodinated peptide precursor.

Biochemical Context and Safety
While Fmoc-3-iodo-D-Tyr-OH is a synthetic reagent, its core structure relates to naturally

occurring iodotyrosines. In biology, monoiodotyrosine (MIT) and diiodotyrosine (DIT) are crucial

precursors in the biosynthesis of thyroid hormones (T3 and T4).[15][16][17][18] This biological

precedent underscores the general compatibility of iodinated tyrosine residues in physiological

systems. The enzyme iodotyrosine deiodinase is responsible for recycling iodine from MIT and

DIT within the thyroid, highlighting a natural mechanism for handling such compounds.[16][19]
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Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, Fmoc-3-iodo-D-Tyr-OH presents several hazards.[4] Users must exercise

appropriate caution.

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a

fume hood.

Conclusion
Fmoc-3-iodo-D-Tyr-OH stands out as a highly valuable and versatile reagent in modern

peptide science. Its carefully designed structure provides a powerful toolkit for addressing key

challenges in drug discovery and diagnostics. By enabling the synthesis of enzymatically stable

peptides, providing a platform for radiolabeling, and allowing for complex post-synthetic

modifications, it empowers researchers to create novel peptide-based therapeutics, diagnostic

imaging agents, and advanced biochemical probes. A thorough understanding of its chemical

properties and reaction methodologies is paramount to unlocking its full potential in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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